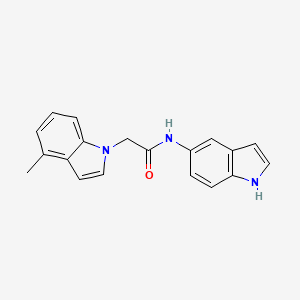

N-(1H-indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C19H17N3O |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-2-(4-methylindol-1-yl)acetamide |

InChI |

InChI=1S/C19H17N3O/c1-13-3-2-4-18-16(13)8-10-22(18)12-19(23)21-15-5-6-17-14(11-15)7-9-20-17/h2-11,20H,12H2,1H3,(H,21,23) |

InChI Key |

IGSMFTBZGSNONX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Biological Activity

N-(1H-indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity based on diverse research findings, including synthesis, pharmacological evaluations, and case studies.

The compound has a molecular formula of CHNO and a molecular weight of 256.31 g/mol. Its structure features two indole rings connected by an acetamide moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 256.31 g/mol |

| Solubility | Very soluble |

| Lipinski's Rule | 0 violations |

Research indicates that compounds with indole structures can influence various biological pathways, including apoptosis and cell cycle regulation. Specifically, this compound has been shown to induce methuosis , a form of non-apoptotic cell death characterized by the accumulation of macropinosome-derived vacuoles. This mechanism suggests that the compound may disrupt cellular homeostasis, leading to cell death without the classical apoptotic markers .

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it has been evaluated in glioblastoma models where it induced significant cell death through mechanisms involving microtubule disruption and vacuolization .

Case Study Findings:

- In vitro studies showed that at concentrations as low as 5 µM, the compound significantly reduced cell viability in glioblastoma cells.

- Flow cytometry analysis indicated that treated cells exhibited increased accumulation in the G2/M phase of the cell cycle, suggesting a mitotic arrest .

Other Biological Activities

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and good blood-brain barrier permeability, which is advantageous for CNS-targeted therapies. However, it is also crucial to monitor its toxicity profile due to potential side effects associated with high doses.

| Parameter | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | CYP1A2 inhibitor |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-(1H-indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide and related indole-acetamide derivatives:

*Structural inferences for the target compound are based on analogs in the evidence.

Key Observations:

Structural Diversity: The target compound’s dual indole system contrasts with analogs featuring single indole cores paired with aryl (10j, 10k), adamantane (), or sulfonamide groups (). Electron-withdrawing substituents (e.g., chloro, nitro in 10j and 10l) may improve target binding but reduce bioavailability compared to the methyl group in the target compound .

Synthetic Feasibility :

- Yields for indole-acetamide derivatives vary significantly (6% for 10k vs. 96% for ’s analog), reflecting challenges in introducing complex substituents. The target compound’s synthesis would likely require optimized coupling conditions for the methylindole moiety.

Pharmacological Implications :

- Adamantane-containing derivatives () exhibit antiviral activity, while sulfonyl () and guanidine () analogs target enzymes or ion channels. The target compound’s bis-indole structure suggests a mechanism akin to Bcl-2/Mcl-1 inhibitors (), where dual aromatic systems disrupt protein-protein interactions .

Physicochemical Properties :

- Melting points correlate with molecular symmetry and intermolecular forces. The trifluoromethylsulfinyl group in 14a () lowers the melting point (130–131°C) compared to chloro-substituted analogs (192–194°C for 10j), indicating reduced crystallinity .

Research Findings and Trends

- Anticancer Activity : Compounds with 4-chlorobenzoyl groups () show potent activity against cancer cell lines, suggesting that the target compound’s methyl group may offer a balance between potency and solubility.

- Metabolic Stability : Trifluoromethyl (28a, ) and adamantane () groups enhance metabolic stability, whereas the target compound’s simpler structure may require prodrug strategies for optimization.

- Synthetic Innovation: Multi-step routes (e.g., ’s use of Mn-BuLi) highlight the complexity of indole functionalization, guiding future work on the target compound’s scalable synthesis .

Preparation Methods

Preparation of 2-Chloro-N-(1H-Indol-5-yl)Acetamide

The chloroacetamide intermediate serves as a critical precursor for nucleophilic substitution. Adapted from IOSR Journal methods:

Reactants :

-

1H-Indol-5-amine (1.0 equiv)

-

2-Chloroacetyl chloride (1.2 equiv)

Conditions :

-

Solvent: Water with glacial acetic acid (3:1 v/v)

-

Base: Sodium acetate (2.0 equiv)

-

Temperature: 0–5°C (ice bath), 2 hours

Procedure :

-

Dissolve 1H-indol-5-amine in aqueous sodium acetate.

-

Add 2-chloroacetyl chloride dropwise under vigorous stirring.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and purify via recrystallization.

Synthesis of 4-Methyl-1H-Indole

4-Methylindole is commercially available but can be synthesized via:

Fischer Indole Synthesis :

-

Reactants : 4-Methylphenylhydrazine hydrochloride + acetone

Characterization :

Nucleophilic Substitution Route

Reaction Mechanism

The 4-methylindole nitrogen attacks the electrophilic CH₂ group of 2-chloro-N-(1H-indol-5-yl)acetamide, displacing chloride under basic conditions:

Optimization of Reaction Conditions

Data from analogous reactions:

Procedure :

-

Mix 2-chloro-N-(1H-indol-5-yl)acetamide (1.0 equiv) and 4-methylindole (1.1 equiv) in DMF.

-

Add sodium methoxide (1.2 equiv) and stir at 50°C for 24 hours.

-

Quench with water, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Coupling Reagent-Mediated Amidation

Synthesis of 2-(4-Methyl-1H-Indol-1-yl)Acetic Acid

Reactants :

-

4-Methylindole (1.0 equiv)

-

Ethyl bromoacetate (1.5 equiv)

Conditions :

HATU-Mediated Coupling

Adapted from Journal of Medicinal Chemistry protocols:

Reactants :

-

2-(4-Methyl-1H-indol-1-yl)acetic acid (1.0 equiv)

-

1H-Indol-5-amine (1.2 equiv)

Conditions :

-

Coupling agent: HATU (1.5 equiv)

-

Base: DIEA (3.0 equiv)

-

Solvent: DMF, 25°C, 14 hours

Characterization :

-

¹H NMR (DMSO-d₆) : δ 2.40 (s, 3H, CH₃), 4.55 (s, 2H, CH₂), 6.85–7.60 (m, 11H, indole-H), 10.20 (s, 1H, NH)

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Coupling Reagent |

|---|---|---|

| Yield | 72–78% | 62–68% |

| Cost | Low | High (HATU) |

| Reaction Time | 24 h | 14 h |

| Byproducts | Cl⁻ | Phosphoramidates |

| Scalability | Excellent | Moderate |

Characterization and Validation

Spectroscopic Data

IR (KBr) :

¹H NMR (DMSO-d₆) :

Mass Spectrometry :

-

m/z : 318.2 [M+H]⁺ (calc. for C₂₀H₁₈N₃O)

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(1H-indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide?

- Methodological Answer : The synthesis typically involves coupling reactions between indole derivatives (e.g., 4-methylindole and 5-aminoindole) using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Reaction conditions (e.g., 0–5°C for 12–24 hours) are critical to minimize side reactions. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns on indole rings and acetamide linkage.

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., expected [M+H]+ peak).

- Infrared Spectroscopy (IR) : To identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends.

- HPLC : For purity assessment (>95%) using a C18 column and UV detection .

Q. How can researchers assess the in vitro biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase-2 (COX-2) or Bcl-2 using fluorogenic substrates.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations.

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do substituent variations on the indole rings influence biological activity and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs with substituents like chloro (electron-withdrawing) or methoxy (electron-donating) groups. For example, 4-chloro derivatives show enhanced COX-2 inhibition, while 5-methoxy variants improve solubility .

- Selectivity Profiling : Use competitive binding assays to differentiate between off-target effects (e.g., COX-1 vs. COX-2) .

Q. What computational strategies predict binding interactions and stability of this compound?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Bcl-2 binding pockets).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent.

- MetaSite Analysis : Predict metabolic soft spots (e.g., CYP3A4-mediated oxidation) to guide lead optimization .

Q. How can metabolic instability be addressed during lead optimization?

- Methodological Answer :

- Metabolic Shielding : Introduce electron-deficient groups (e.g., fluorophenyl) or polar substituents (e.g., glycinyl) to reduce CYP450-mediated degradation.

- In Silico Tools : MetaSite accurately predicts shifts in metabolic pathways (e.g., from amide oxidation to O-demethylation) .

Q. How should researchers resolve contradictions in biological data across studies?

- Methodological Answer :

- Assay Harmonization : Standardize protocols (e.g., ATP-based vs. resazurin cytotoxicity assays).

- Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assays).

- Substituent-Specific Analysis : Conflicting antitumor results may arise from divergent substituents (e.g., nitro vs. methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.